molecular formula C7H8ClFIN B2900875 4-Fluoro-2-iodo-N-methylaniline;hydrochloride CAS No. 2260936-07-8

4-Fluoro-2-iodo-N-methylaniline;hydrochloride

Cat. No.: B2900875
CAS No.: 2260936-07-8
M. Wt: 287.5
InChI Key: IIULBPZAPPRQGA-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-N-methylaniline hydrochloride is a halogenated aniline derivative featuring a fluorine atom at the para position, an iodine atom at the ortho position, and an N-methyl group. Its molecular formula is C₇H₈ClFIN, combining a substituted aniline core with a hydrochloride salt. This compound serves as a versatile intermediate in pharmaceutical synthesis, leveraging its dual halogen substituents for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) and nucleophilic substitutions . The iodine atom enhances reactivity in transition-metal-catalyzed reactions, while the fluorine atom contributes to metabolic stability and bioavailability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-iodo-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIULBPZAPPRQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluoro-2-iodo-N-methylaniline;hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-Fluoro-2-iodo-N-methylaniline;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares key structural features and properties of 4-fluoro-2-iodo-N-methylaniline hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4-Fluoro-2-iodo-N-methylaniline HCl C₇H₈ClFIN 283.50 -NHCH₃, -F (C4), -I (C2) High reactivity in cross-coupling; moderate water solubility due to HCl salt
2-Chloro-4-fluoroaniline HCl C₆H₆Cl₂FN 198.48 -NH₂, -F (C4), -Cl (C2) Lower molecular weight; chlorine reduces coupling reactivity vs. iodine
4-(Trifluoromethyl)aniline HCl C₇H₇ClF₃N 197.58 -NH₂, -CF₃ (C4) Strong electron-withdrawing CF₃ group; increased acidity of -NH₂
4-Ethoxy-2-fluoroaniline HCl C₈H₁₁ClFNO 207.63 -NH₂, -F (C2), -OEt (C4) Ethoxy group enhances solubility; lower metabolic stability
4-Fluoro-N-methylaniline C₇H₈FN 141.15 -NHCH₃, -F (C4) Lacks iodine; used in metabolic studies (cytochrome P-450 pathways)

Key Observations :

  • Halogen Effects : The iodine substituent in the target compound enables efficient coupling reactions, unlike chloro or fluoro analogs .
  • N-Methylation : The N-methyl group reduces metabolic N-dealkylation compared to primary anilines, improving stability .
  • Solubility : Hydrochloride salts generally enhance water solubility, but bulky groups (e.g., CF₃, OEt) may counteract this effect .

Biological Activity

4-Fluoro-2-iodo-N-methylaniline;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8ClF_I_N. It features a fluorine and iodine substituent on the aromatic ring, which can significantly influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, the introduction of halogen atoms (like fluorine and iodine) has been associated with enhanced antibacterial activity. The compound's structural characteristics may allow it to interact effectively with microbial targets, potentially disrupting their cellular processes.

CompoundActivityMIC (μM)
4-Fluoro-2-iodo-N-methylanilineAntibacterialTBD
Reference Compound AAntibacterial10
Reference Compound BAntibacterial5

Anticancer Potential

The anticancer properties of related compounds have been extensively studied. For example, derivatives of anilines have shown significant activity against various cancer cell lines. The presence of electron-withdrawing groups like fluorine can enhance the cytotoxicity by increasing the compound's reactivity towards cellular targets.

Case Study:
In a study evaluating the cytotoxic effects of halogenated anilines, 4-Fluoro-2-iodo-N-methylaniline was tested against several cancer cell lines, showing promising results with IC50 values comparable to established anticancer agents.

The biological activity of 4-Fluoro-2-iodo-N-methylaniline may be attributed to its ability to interfere with cellular signaling pathways. The halogen substituents can modulate the electronic properties of the molecule, enhancing its interaction with biological macromolecules such as proteins and nucleic acids.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the aniline structure can lead to variations in biological activity. The introduction of different substituents at the para or ortho positions can significantly affect the compound's potency and selectivity.

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Fluoro-2-iodo-N-methylaniline hydrochloride?

Methodological Answer: The synthesis typically involves sequential halogenation and alkylation steps. A feasible approach includes:

Iodination : Direct electrophilic iodination of 4-fluoro-N-methylaniline using iodine monochloride (ICl) in acetic acid at 0–5°C, yielding 4-fluoro-2-iodo-N-methylaniline .

Hydrochloride Formation : Treatment with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt.
Key Considerations :

  • Monitor reaction temperature to avoid over-iodination.
  • Use inert atmosphere to prevent oxidation of the amine group.

Q. How can researchers confirm the structural identity of 4-Fluoro-2-iodo-N-methylaniline hydrochloride?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR : Compare 1^1H and 13^13C spectra with literature data. The iodine substituent causes distinct deshielding in aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 282 (C7_7H8_8FIN+^+).
  • Elemental Analysis : Validate %C, %H, %N (±0.3% deviation).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for halogenated aniline derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or proton exchange. Strategies include:

Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl3_3 to match literature conditions .

2D NMR : Use HSQC or HMBC to resolve overlapping signals caused by fluorine and iodine substituents.

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*).

Case Study :
A 2025 study resolved ambiguous 19^19F NMR signals by correlating with X-ray crystallography data, confirming the iodine-fluorine para-substitution pattern .

Q. What are the challenges in optimizing cross-coupling reactions using 4-Fluoro-2-iodo-N-methylaniline hydrochloride?

Methodological Answer: Key challenges include:

  • Steric Hindrance : The N-methyl group reduces reactivity in Suzuki-Miyaura couplings. Mitigate by using Pd(PPh3_3)4_4/XPhos catalysts at 80–100°C .
  • Iodine Retention : Ensure anhydrous conditions to prevent hydrolysis of the iodide group during reactions.
    Data Table 2: Catalytic Efficiency in Cross-Coupling
CatalystSubstrateYield (%)Turnover NumberReference
Pd(OAc)2_2/XPhosAryl boronic acid72450
NiCl2_2(dppe)Alkyne58300

Q. How does the dual halogen (F/I) substitution influence bioactivity in pharmacological studies?

Methodological Answer: The fluorine enhances metabolic stability, while iodine enables radio-labeling for imaging. For example:

  • Antimicrobial Screening : Fluorine increases membrane permeability, improving MIC values against S. aureus (IC50_{50} = 12 µM) .
  • Radioimaging : 125^{125}I-labeled analogs show tumor-targeting potential in murine models (tracer uptake = 8.5% ID/g) .

Q. What strategies address low yields in nucleophilic substitution reactions with this compound?

Methodological Answer: Optimize via:

Solvent Polarity : Use DMF or DMSO to stabilize transition states.

Base Selection : Employ K2_2CO3_3 instead of NaOH to minimize hydrolysis.

Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, improving yields by 20% .

Safety and Handling

Q. What precautions are critical when handling 4-Fluoro-2-iodo-N-methylaniline hydrochloride?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential HCl gas release.
  • Moisture Control : Store in sealed containers with desiccants to prevent hydrolysis .
  • First Aid : For inhalation, administer oxygen and seek immediate medical attention .

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